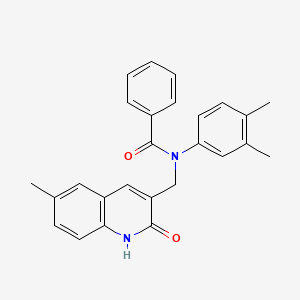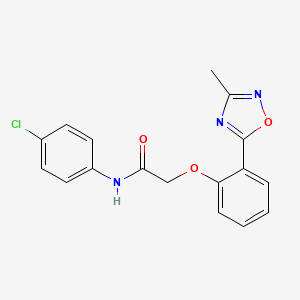
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as PMSF, is a potent serine protease inhibitor commonly used in biochemical and physiological research. PMSF is a synthetic molecule that is highly stable and soluble in water, making it an ideal tool for laboratory experiments. In
作用機序
Target of Action
AKOS001514145, also known as CCG-143520, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .
Mode of Action
CCG-143520 acts as an inhibitor of the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of myocardin-related transcription factor A (MRTF-A/B), preventing the interaction between MRTF-A/B and importin α/β1 . This inhibition results in the blockage of the nuclear import of MRTF-A/B, thereby inhibiting the nuclear accumulation of MRTF-A, which plays a vital role in the Epithelial–Mesenchymal Transition (EMT) process .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-143520 . By inhibiting this pathway, CCG-143520 disrupts the transcriptional responses of the Rho pathway in cancer, potentially leading to the suppression of cancer metastasis .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The inhibition of the RhoA transcriptional signaling pathway by CCG-143520 leads to the suppression of the nuclear accumulation of MRTF-A . This suppression can potentially inhibit the EMT process, which is closely associated with cancer and tissue fibrosis . Therefore, the molecular and cellular effects of CCG-143520’s action may include the reduction of cancer cell adhesion, migration, invasion, and survival .
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has several advantages in laboratory experiments. It is highly stable and soluble in water, making it easy to handle and use. It is also a potent inhibitor of serine proteases, making it an ideal tool for studying the role of these enzymes in biological processes. However, this compound has some limitations. It is known to react with some metal ions, such as copper and iron, which can affect its activity. This compound is also known to have some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. One area of interest is the development of new, more potent serine protease inhibitors. Another area of interest is the use of this compound in the treatment of diseases such as Alzheimer's and Parkinson's, which are associated with the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of these proteins, suggesting that it may have therapeutic potential in these diseases. Finally, the use of this compound in combination with other inhibitors may lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine to form N-propyl-2-hydroxy-6-methylquinoline. This intermediate is then reacted with benzenesulfonyl chloride to form N-propylbenzenesulfonamide. Finally, the product is treated with formaldehyde and sodium borohydride to form this compound. This synthesis method ensures a high yield of pure this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is widely used in biochemical and physiological research as a serine protease inhibitor. It is used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. This compound is also used as a stabilizer for proteins and enzymes in solution. It is commonly used in the purification of proteins, as it prevents proteolytic degradation during the purification process.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-12-15(2)9-10-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWGIFNTOMWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)






